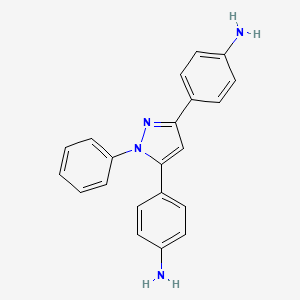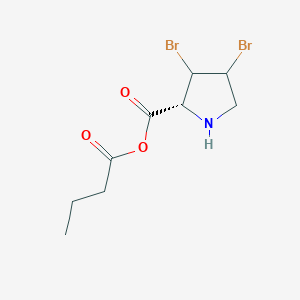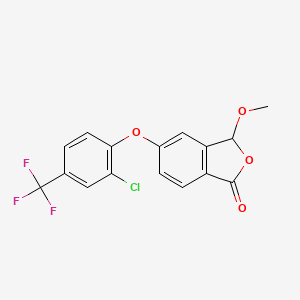
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenoxy group, and a methoxy group attached to an isobenzofuranone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- typically involves multiple steps, starting with the preparation of the isobenzofuranone core. One common method involves the condensation of phthalic anhydride with an appropriate phenol derivative under acidic conditions to form the isobenzofuranone structure. The introduction of the 2-chloro-4-(trifluoromethyl)phenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a chlorinated aromatic compound in the presence of a base. The methoxy group is usually introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
科学研究应用
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which imparts unique chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties, due to the presence of the trifluoromethyl group.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its unique chemical structure can enhance material properties.
作用机制
The mechanism of action of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy. The chloro-substituted phenoxy group may facilitate binding to specific protein targets, while the methoxy group can influence the compound’s overall polarity and solubility.
相似化合物的比较
Similar Compounds
1,3-Bis(2-chloro-4-(trifluoromethyl)phenoxy)benzene: Shares the trifluoromethyl and chloro-substituted phenoxy groups but differs in the core structure.
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid: Contains similar substituents but has a nitro group instead of a methoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Features the trifluoromethyl and chloro groups on a pyridine ring instead of an isobenzofuranone core.
Uniqueness
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isobenzofuranone core provides a versatile platform for further chemical modifications.
属性
CAS 编号 |
99199-11-8 |
|---|---|
分子式 |
C16H10ClF3O4 |
分子量 |
358.69 g/mol |
IUPAC 名称 |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H10ClF3O4/c1-22-15-11-7-9(3-4-10(11)14(21)24-15)23-13-5-2-8(6-12(13)17)16(18,19)20/h2-7,15H,1H3 |
InChI 键 |
MKMPBFBXWBSUOR-UHFFFAOYSA-N |
规范 SMILES |
COC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
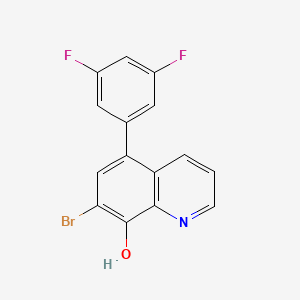
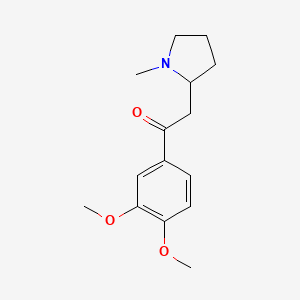
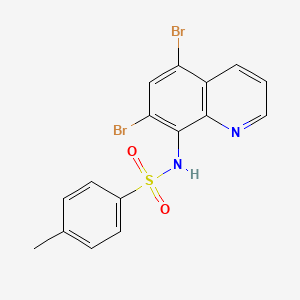
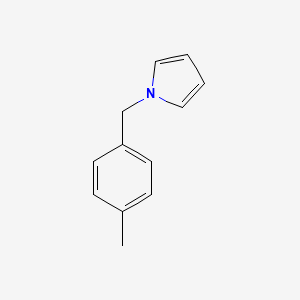
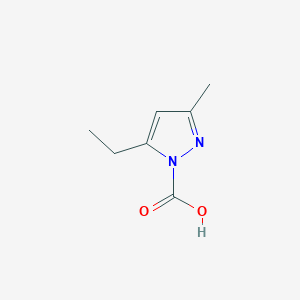
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)


![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
